Lactic acid, lactate, lactate

Description

Historical Evolution of Lactate (B86563) Understanding

Early Discoveries and Initial Perceptions as a Metabolic Byproduct

The journey to understanding lactate began in 1780 when Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk. wikipedia.orglactic-acid.com Initially named "Mjölksyra" (acid of milk), its name was later derived from the Latin word for milk, "lactis". biocrates.com A few decades later, in 1808, Jöns Jacob Berzelius discovered that lactic acid is also produced in muscles during physical exertion. wikipedia.org The structure of lactic acid was later established by Johannes Wislicenus in 1873. wikipedia.org

For a significant portion of the 20th century, the prevailing scientific view cast lactate as a "dead-end" waste product of glycolysis, the metabolic pathway that breaks down glucose for energy. nih.govnih.gov This perception was largely based on the observation that lactate levels increase in muscles during intense exercise when oxygen availability is limited. nih.gov This led to the widespread belief that lactate was a primary cause of muscle fatigue, the oxygen debt following exercise, and acidosis-induced tissue damage. nih.govnih.gov The presence of lactic acid in human blood under pathological conditions was first described by German chemist Johann Joseph Scherer in the mid-19th century, further solidifying its association with negative physiological states. biocrates.comnih.gov The link between tissue hypoxia (a lack of oxygen) and lactic acid production was more firmly established by the work of Araki and Zillessen, who observed its production in the muscles of mammals and birds when oxygen supply was cut off. biocrates.com

This early understanding was also shaped by the work of pioneers in exercise physiology, Archibald Vivian Hill and Otto Meyerhoff, in the 1920s. moxymonitor.com Their research demonstrated the creation of lactate during high-intensity exercise, which was widely interpreted as a direct cause of fatigue. moxymonitor.com This view was further cemented by studies in the 1930s that showed a correlation between blood lactic acid levels and increased hydrogen ion concentration during exercise. moxymonitor.com For many years, an elevated blood lactate concentration was considered a clear indicator of oxygen insufficiency in tissues. nih.gov

| Key Figure/Event | Year | Contribution |

| Carl Wilhelm Scheele | 1780 | First isolated lactic acid from sour milk. wikipedia.orglactic-acid.com |

| Jöns Jacob Berzelius | 1808 | Discovered that lactic acid is also produced in muscles during exertion. wikipedia.org |

| Johann Joseph Scherer | 1843 | First demonstrated the presence of lactic acid in human blood under pathological conditions. biocrates.comnih.gov |

| Louis Pasteur | 1856 | Discovered the role of Lactobacillus in the synthesis of lactic acid. wikipedia.orgbiocrates.com |

| Johannes Wislicenus | 1873 | Established the structure of lactic acid. wikipedia.org |

| Araki and Zillessen | 1891 | Proved a link between tissue hypoxia and lactic acid production. biocrates.com |

| Boehringer Ingelheim | 1895 | Began industrial production of lactic acid. wikipedia.orgbiocrates.com |

| Hill and Meyerhoff | 1920s | Showed that lactate was created during high-intensity exercise, associating it with fatigue. moxymonitor.com |

Paradigm Shift: Emergence of Lactate as an Active Metabolite and Signaling Molecule

The traditional view of lactate as a mere metabolic waste product began to be challenged significantly in the latter half of the 20th century, leading to what has been termed a "lactate revolution". nih.govnih.gov A major catalyst for this paradigm shift was the introduction of the "lactate shuttle hypothesis" by Dr. George Brooks in the early 1980s. nih.govcore.ac.uknih.gov This hypothesis proposed that lactate is continuously formed and utilized in various cells under both anaerobic and aerobic conditions. wikipedia.org It suggested that lactate produced in one location, such as muscle cells with high rates of glycolysis, can be transported to other cells and tissues, like the heart and other skeletal muscles, to be used as an energy source. nih.govwikipedia.org

This new perspective reframed lactate not as a dead-end byproduct but as a crucial intermediary in metabolic processes, linking glycolysis with oxidative phosphorylation. nih.govufrj.br Research has since provided substantial evidence supporting the lactate shuttle, demonstrating that lactate is a particularly mobile fuel for aerobic metabolism and can even be a preferred fuel source over glucose in some tissues, such as the brain and heart. core.ac.uknih.govyoutube.com In fact, during moderate-intensity exercise, the rate of lactate turnover in the blood can exceed that of glucose. nih.gov

Further research has expanded our understanding of lactate's roles far beyond that of just a fuel source. It is now recognized as a multifunctional signaling molecule, sometimes referred to as a "lactormone," that can influence a wide range of biological processes. wikipedia.orgnih.gov Lactate can act as a signaling molecule through specific receptors, such as G-protein coupled receptor 81 (GPR81), also known as HCAR1. nih.govresearchgate.net This signaling can lead to diverse effects, including the regulation of lipolysis (the breakdown of fats), immune responses, inflammation, and wound healing. nih.govnih.govresearchgate.net

More recently, a groundbreaking discovery revealed that lactate can also play a role in epigenetic regulation through a process called lactylation. nih.govresearchgate.net In this process, lactate can modify histones, the proteins around which DNA is wound, thereby influencing gene expression. nih.govnih.gov This has significant implications for understanding lactate's role in modulating immune function and maintaining cellular homeostasis. nih.govnih.gov This evolving understanding has transformed lactate from a "metabolic criminal" to a central player in cellular, regional, and whole-body metabolism. nih.govnih.gov

| Concept | Description |

| Lactate Shuttle Hypothesis | Proposed by George Brooks, this concept describes the movement of lactate between cells, where it is produced in one cell and used as an energy source in another. nih.govwikipedia.org This occurs under both aerobic and anaerobic conditions. wikipedia.org |

| Lactate as a Fuel Source | Lactate is now understood to be a major energy source for various tissues, including the heart, brain, and skeletal muscles. nih.govmedicalnewstoday.com It serves as a readily available fuel that can be oxidized for energy or used as a precursor for gluconeogenesis (the production of glucose). ufrj.brnih.gov |

| Lactate as a Signaling Molecule (Lactormone) | Lactate can act as a hormone-like signaling molecule, binding to receptors like GPR81 to influence cellular processes such as lipolysis, immune function, and inflammation. nih.govwikipedia.orgnih.gov |

| Histone Lactylation | A recently discovered function where lactate can modify histone proteins, leading to changes in gene expression. nih.govresearchgate.net This highlights lactate's role in epigenetic regulation. |

Structure

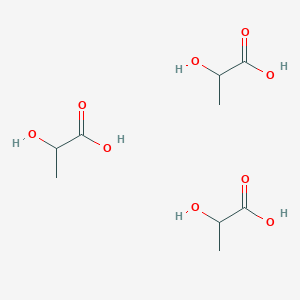

2D Structure

Properties

Molecular Formula |

C9H18O9 |

|---|---|

Molecular Weight |

270.23 g/mol |

IUPAC Name |

2-hydroxypropanoic acid |

InChI |

InChI=1S/3C3H6O3/c3*1-2(4)3(5)6/h3*2,4H,1H3,(H,5,6) |

InChI Key |

SEBVWSLCNXRBEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O |

Origin of Product |

United States |

Lactate Metabolism and Homeostasis

Fundamental Pathways of Lactate (B86563) Production and Utilization

The core of lactate metabolism lies in its direct relationship with glycolysis, the metabolic pathway that breaks down glucose for energy.

Glycolysis and Pyruvate-Lactate Interconversion via Lactate Dehydrogenase

Glycolysis culminates in the production of pyruvate (B1213749). Under conditions of high energy demand, the rate of pyruvate production can exceed the capacity of the mitochondria to oxidize it. In this scenario, the enzyme lactate dehydrogenase (LDH) plays a crucial role by catalyzing the reversible conversion of pyruvate to lactate. wikipedia.orgnumberanalytics.comnumberanalytics.comnih.gov This reaction is coupled with the oxidation of NADH to NAD+, which is essential for glycolysis to continue producing ATP. wikipedia.orgnih.gov The reaction is as follows:

Pyruvate + NADH + H+ ↔ Lactate + NAD+ numberanalytics.com

This interconversion is not a one-way street. The direction of the reaction is influenced by the relative concentrations of pyruvate and lactate, as well as the cellular redox state (the ratio of NAD+ to NADH). wikipedia.orgresearchgate.net

There are different isoforms of LDH, with LDHA and LDHB being the most common. nih.gov LDHA, predominantly found in skeletal muscle, favors the conversion of pyruvate to lactate, while LDHB, abundant in the heart, preferentially converts lactate back to pyruvate. nih.gov This tissue-specific expression of LDH isoforms is a key factor in the differential handling of lactate by various organs. numberanalytics.comnih.gov

Regulation of Lactate Production and Accumulation

The production and accumulation of lactate are tightly regulated by a complex interplay of factors at both the cellular and systemic levels. numberanalytics.comnih.gov

Key Regulators of Lactate Metabolism

| Regulator | Function | References |

| Lactate Dehydrogenase (LDH) Isoforms | Different isoforms (e.g., LDHA and LDHB) have distinct kinetic properties and tissue distributions, influencing whether a cell primarily produces or consumes lactate. | numberanalytics.comnih.gov |

| Monocarboxylate Transporters (MCTs) | These proteins facilitate the transport of lactate across cell membranes, enabling its movement between cells and tissues. | numberanalytics.comphysoc.org |

| Cellular Redox State (NAD+/NADH ratio) | A high NADH/NAD+ ratio, often resulting from rapid glycolysis, drives the conversion of pyruvate to lactate. | researchgate.netnih.gov |

| Substrate Availability | Increased levels of pyruvate and NADH, typically during intense exercise, push the LDH reaction towards lactate production. | wikipedia.org |

| Hormonal and Signaling Pathways | Hormones like insulin (B600854) and signaling molecules such as hypoxia-inducible factor 1-alpha (HIF-1α) and mTOR can modulate the expression of glycolytic enzymes and lactate transporters, thereby influencing lactate metabolism. | numberanalytics.comnih.gov |

At the cellular level, the rate of glycolysis is a primary determinant of lactate production. numberanalytics.com During intense physical activity, for example, the demand for ATP in muscle cells outpaces the oxygen supply, leading to an increased reliance on anaerobic glycolysis. wikipedia.org This results in a rapid production of pyruvate and NADH, driving the LDH reaction towards lactate formation. wikipedia.orgnih.gov

Systemically, hormones play a significant role. For instance, insulin can increase lactate production by upregulating glycolysis. nih.gov Conversely, high levels of lactate can inhibit insulin-induced glycolysis, forming a negative feedback loop to prevent excessive lactate accumulation. nih.gov

Inter-Organ and Intercellular Lactate Shuttles

The concept of lactate shuttles revolutionized the understanding of lactate's role, transforming it from a metabolic dead-end to a dynamic energy currency and signaling molecule that moves between different tissues and even within individual cells. wikipedia.orgnih.gov

The Cori Cycle: Glucose-Lactate Interconversion between Liver and Muscle

The Cori cycle, named after its discoverers Carl and Gerty Cori, is a prime example of an inter-organ lactate shuttle. wikipedia.orgnih.gov During strenuous exercise, muscles produce large amounts of lactate via anaerobic glycolysis. wikipedia.orgverywellhealth.com This lactate is released into the bloodstream and transported to the liver. wikipedia.orgmicrobenotes.com In the liver, lactate is converted back to glucose through a process called gluconeogenesis. nih.govverywellhealth.commicrobenotes.com This newly synthesized glucose is then released back into the circulation and can be taken up by the muscles to be used as fuel, completing the cycle. wikipedia.orgnih.gov

While crucial for preventing lactic acidosis and providing a continuous supply of glucose to muscles, the Cori cycle is an energy-consuming process for the liver. wikipedia.orgverywellhealth.com The conversion of two lactate molecules to one glucose molecule requires the expenditure of six ATP molecules in the liver, whereas glycolysis only generates two ATP molecules in the muscle. wikipedia.org

Cell-to-Cell Lactate Transport and Communication

The cell-to-cell lactate shuttle describes the movement of lactate between adjacent or even distant cells. physoc.orgwikipedia.orgnih.gov This process is facilitated by monocarboxylate transporters (MCTs) embedded in the cell membranes. physoc.org A classic example occurs within skeletal muscle itself, where lactate produced in fast-twitch glycolytic muscle fibers can be shuttled to and oxidized by neighboring slow-twitch oxidative muscle fibers. taylorandfrancis.comresearchgate.net

This shuttle is not limited to muscle tissue. Lactate produced by astrocytes in the brain is transported to neurons to serve as an energy source. nih.govnih.gov Similarly, a lactate shuttle has been proposed to operate in the heart between cardiac fibroblasts and cardiomyocytes. nih.govnih.gov This intercellular communication highlights lactate's role as a shared energy substrate, allowing for metabolic cooperation between different cell types. wikipedia.orgnih.gov

Intracellular Lactate Dynamics and Compartmentation

Beyond moving between cells, lactate also has a dynamic life within the cell, a concept known as the intracellular lactate shuttle. numberanalytics.comnih.govnih.gov This hypothesis proposes that lactate can be transported from the cytosol into mitochondria and oxidized to pyruvate by a mitochondrial form of lactate dehydrogenase (mLDH). physoc.orgnih.govresearchgate.net This mitochondrial oxidation of lactate allows for a direct link between glycolysis in the cytosol and oxidative phosphorylation in the mitochondria, challenging the traditional view that only pyruvate can enter the mitochondria to fuel the Krebs cycle. nih.govnih.gov

Evidence suggests that mitochondria contain the necessary machinery, including MCTs and mLDH, to facilitate this process. nih.govresearchgate.net This intracellular shuttle is thought to play a significant role in maintaining the redox balance between the cytoplasm and mitochondria and in providing a readily available fuel source for oxidative metabolism, particularly in highly oxidative tissues like the heart and slow-twitch muscle fibers. nih.govresearchgate.net The compartmentation of lactate metabolism within the cell underscores its multifaceted role in cellular energetics. nih.govnih.gov

Lactate as a Metabolic Fuel

Long considered a metabolic waste product, lactate is now recognized as a critical metabolic fuel. nih.gov It serves as a significant energy source for various tissues and plays a central role in linking glycolytic and oxidative metabolism. nih.govyoutube.com The body continuously produces and utilizes lactate, even under fully aerobic conditions. nih.gov This understanding is largely based on the "lactate shuttle" concept, which describes the transport of lactate between cells and within cells to be used as a fuel source. nih.govxendurance.com

Contribution to Mitochondrial Respiration and Oxidative Metabolism

Lactate is a primary substrate for mitochondrial respiration. nih.gov Once transported into the mitochondria, lactate is oxidized to pyruvate in a reaction catalyzed by mitochondrial lactate dehydrogenase (mLDH). ucsf.edu This pyruvate then enters the tricarboxylic acid (TCA) cycle, driving oxidative phosphorylation and the generation of ATP. shu.eduwikipedia.org This process unites glycolysis and oxidative metabolism, with lactate acting as the key link. nih.govnih.gov

The existence of a dedicated mitochondrial lactate oxidation complex facilitates this process. ucsf.edu This complex includes a mitochondrial monocarboxylate transporter (MCT), which transports lactate across the inner mitochondrial membrane, mLDH, and cytochrome oxidase. ucsf.edunih.gov This colocalization of proteins allows for the efficient channeling of lactate into the oxidative metabolism pathway. ucsf.edu Studies have shown that lactate administration can enhance mitochondrial respiration driven by substrates that enter the electron transport chain at Complex I. nih.gov In tissues like the heart and skeletal muscle, and even in the brain, lactate is a preferred fuel, readily oxidized to support their high energy demands. xendurance.comnih.gov For example, during exercise, the working muscles simultaneously produce, consume, and oxidize lactate, with oxidation being the primary method of lactate disposal. nih.govyoutube.com

Table 1: Key Components of the Mitochondrial Lactate Oxidation Complex

| Component | Function | Source |

|---|---|---|

| Mitochondrial Monocarboxylate Transporter (MCT1) | Transports lactate across the inner mitochondrial membrane. | nih.govucsf.edu |

| CD147 (Basigin) | Acts as a chaperone for MCT1, ensuring its proper localization and function. | ucsf.edu |

| Mitochondrial Lactate Dehydrogenase (mLDH) | Catalyzes the oxidation of lactate to pyruvate within the mitochondrial matrix. | ucsf.edunih.gov |

| Cytochrome Oxidase (COX) | A key enzyme in the electron transport chain, it receives electrons derived from lactate oxidation. | ucsf.edu |

Role in Cellular ATP Homeostasis and Energy Supply

Lactate is a crucial molecule for maintaining cellular energy homeostasis. nih.gov It acts as a readily available and energy-dense fuel that can be quickly utilized to produce ATP, the cell's primary energy currency. xendurance.com The metabolism of lactate through mitochondrial respiration is sufficient to maintain ATP levels, even under conditions where other substrates like glucose might be limited. nih.gov This is particularly important in cells with high energy demands.

The use of lactate as an energy source allows for the uncoupling of glycolysis from the immediate need for mitochondrial ATP production. nih.gov When lactate is available, cells can reduce their reliance on glycolysis for generating pyruvate for the TCA cycle. nih.gov This metabolic flexibility is vital. For instance, in the heart, lactate can account for up to 60% of the substrate used for oxidation. nih.gov In the brain, lactate's contribution to energy needs increases significantly during exercise. nih.gov Even in cancer cells, which are known for high rates of glycolysis, lactate can be taken up by mitochondria and used to fuel biochemical reactions and generate energy. shu.educancer.gov The conversion of lactate back to pyruvate for the Krebs cycle allows for rapid ATP production, which is critical during periods of high physical activity. xendurance.com

Table 2: Lactate as an Energy Source in Different Tissues

| Tissue | Contribution of Lactate to Energy Metabolism | Key Findings | Source |

|---|---|---|---|

| Skeletal Muscle | A major fuel source, especially during exercise. | Simultaneously produces and consumes lactate; training enhances its oxidative capacity. | nih.govyoutube.com |

| Heart | Preferred oxidative fuel. | Can account for up to 60% of cardiac oxidation substrate. | xendurance.comnih.gov |

| Brain | An important energy substrate, particularly during exercise. | Can supply up to 25% of the brain's energy requirement during exercise via the astrocyte-neuron lactate shuttle. | xendurance.comnih.gov |

| Liver | A primary precursor for gluconeogenesis. | The Cori cycle involves the transport of lactate from muscle to the liver to be converted back to glucose. | nih.govxendurance.com |

| Alveolar Type II Cells | Can sustain mitochondrial respiration and ATP homeostasis. | Lactate consumption provides sufficient substrate for mitochondrial respiration to maintain ATP levels. | nih.gov |

Lactate in Cellular Redox State Regulation

Lactate metabolism is intrinsically linked to the regulation of the cellular redox state, primarily through its influence on the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to its reduced form, NADH (NAD+/NADH). nih.govnih.gov This ratio is a critical indicator of the cell's metabolic and oxidative balance. promegaconnections.com

The interconversion between lactate and pyruvate is catalyzed by the enzyme lactate dehydrogenase (LDH). wikipedia.org The direction of this reaction is tightly coupled to the NAD+/NADH ratio. nih.gov

Lactate to Pyruvate: The oxidation of lactate to pyruvate requires NAD+ and produces NADH. This reaction is favored when the NAD+/NADH ratio is high. nih.gov

Pyruvate to Lactate: The reduction of pyruvate to lactate consumes NADH and regenerates NAD+. This is crucial for sustaining glycolysis, as the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step requires a continuous supply of NAD+. nih.govnih.gov

By producing and consuming lactate, cells can buffer their cytosolic NAD+/NADH ratio. nih.gov For example, in highly glycolytic cells, the conversion of pyruvate to lactate is essential for regenerating the NAD+ needed to maintain glycolytic flux. nih.gov Conversely, in cells that are actively oxidizing lactate, its conversion to pyruvate contributes to the pool of reducing equivalents (NADH) that fuel the electron transport chain. ucsf.edu Therefore, the lactate/pyruvate ratio is often considered a proxy for the cytosolic NAD+/NADH ratio, making lactate metabolism a key player in maintaining redox homeostasis. nih.govnih.gov Dysregulation of this balance, reflected by an altered lactate/pyruvate ratio, can impact numerous cellular processes and is associated with various pathological states. promegaconnections.comnih.gov

Table 3: Lactate Metabolism and its Impact on Cellular Redox

| Metabolic Process | Key Enzyme | Change in NAD+/NADH Ratio | Cellular Consequence | Source |

|---|---|---|---|---|

| Pyruvate → Lactate | Lactate Dehydrogenase (LDH) | Increases NAD+/NADH ratio (regenerates NAD+) | Sustains high rates of glycolysis. | nih.govnih.gov |

| Lactate → Pyruvate | Lactate Dehydrogenase (LDH) | Decreases NAD+/NADH ratio (produces NADH) | Provides reducing equivalents for oxidative phosphorylation. | ucsf.edunih.gov |

| High Glycolytic Flux | Multiple, including GAPDH and LDH | Tends to decrease the NAD+/NADH ratio, which is counteracted by lactate production. | Lactate export maintains intracellular redox balance. | nih.gov |

| Lactate Uptake and Oxidation | MCT, mLDH | The subsequent oxidation of pyruvate in the TCA cycle generates a large amount of NADH, lowering the mitochondrial NAD+/NADH ratio. | Fuels mitochondrial ATP production. | ucsf.edunih.gov |

Table 4: Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| Lactate | |

| Lactic acid | |

| Pyruvate | |

| Glucose | |

| Adenosine (B11128) triphosphate (ATP) | |

| Nicotinamide adenine dinucleotide (NAD+) | |

| Reduced nicotinamide adenine dinucleotide (NADH) | |

| Acetyl-CoA | |

| Carbon dioxide | |

| Glucose-6-phosphate | |

| Fructose-6-phosphate | |

| Glyceraldehyde-3-phosphate | |

| Dihydroxyacetone phosphate | |

| Fructose-1,6-diphosphate | |

| Oxaloacetate | |

| Malate | |

| Acetaldehyde | |

| Ethanol | |

| 2-hydroxybutyrate | |

| Acetoacetate | |

| Beta-hydroxybutyrate | |

| 1,2-propanediol | |

| Histamine | |

| Serine | |

| Alanine | |

| Glutamate (B1630785) | |

| Fatty acids | |

| Lipids | |

| Cholesterol | |

| Amino acids | |

| Oxygen | |

| Water | |

| Hydrogen ion | |

| Inorganic phosphate | |

| Magnesium (Mg2+) | |

| Potassium (K+) | |

| Sodium (Na+) | |

| Sodium chloride (NaCl) | |

| Hydrochloric acid (HCl) | |

| Sodium dichloroacetate | |

| Oxamate | |

| Rotenone | |

| Oligomycin |

Lactate Transmembrane Transport Systems

Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters are a family of proteins that facilitate the proton-linked transport of monocarboxylates, such as lactate (B86563), pyruvate (B1213749), and ketone bodies, across the plasma membrane. researchgate.netbris.ac.uk These transporters are part of the larger SLC16 family of solute carriers, which in mammals consists of 14 members. researchgate.netbris.ac.uk However, only the first four isoforms, MCT1-4, are well-characterized for their role in monocarboxylate transport. researchgate.netbris.ac.uk

The four main isoforms of MCTs, MCT1, MCT2, MCT3, and MCT4, each exhibit distinct characteristics and substrate affinities. researchgate.netbris.ac.uk Structurally, they are predicted to have 12 transmembrane helices with intracellular N- and C-termini and a large intracellular loop between the sixth and seventh helices. researchgate.netbris.ac.uk For proper function and translocation to the plasma membrane, MCTs1-4 require association with an ancillary glycoprotein, either basigin or embigin. researchgate.netbris.ac.uk

Here is a summary of the key characteristics of MCT1-4:

| Isoform | Gene | Primary Substrates | Affinity for Lactate (Km) | Ancillary Protein Preference |

| MCT1 | SLC16A1 | Lactate, Pyruvate, Ketone bodies | ~5 mM nih.gov | Basigin researchgate.netbris.ac.uk |

| MCT2 | SLC16A7 | Lactate, Pyruvate, Ketone bodies | ~0.7 mM researchgate.net | Embigin researchgate.netbris.ac.uk |

| MCT3 | SLC16A8 | Lactate | Not well characterized | Basigin researchgate.netbris.ac.uk |

| MCT4 | SLC16A3 | Lactate, Pyruvate | ~20-30 mM nih.govresearchgate.net | Basigin researchgate.netbris.ac.uk |

This table provides a summary of the key characteristics of the monocarboxylate transporter isoforms MCT1-4, including their corresponding genes, primary substrates, affinity for lactate (Km value), and preferred ancillary protein for proper function.

The transport of lactate by MCTs is coupled with the movement of a proton (H+) in a 1:1 ratio, making it an electroneutral process. researchgate.net This co-transport is crucial for maintaining cellular pH homeostasis, as the export of lactic acid (lactate and a proton) prevents intracellular acidification, which can inhibit glycolysis. nih.gov The mechanism involves the binding of a proton to the transporter, followed by the binding of the lactate anion. wikipedia.org A conformational change then exposes the bound proton and lactate to the other side of the membrane, where they are released. wikipedia.org Recent studies suggest that the bound lactate molecule itself plays a crucial role in accepting and transferring the proton within the transporter. oup.com

The expression of MCT isoforms varies significantly among different tissues, reflecting the specific metabolic needs of those tissues. nih.govtheadl.com

MCT1 is the most ubiquitously expressed isoform and is found in tissues that both produce and utilize lactate, such as heart muscle, red skeletal muscle fibers, and the brain. nih.govtheadl.comportlandpress.com Its expression is particularly high in oxidative tissues that use lactate as a respiratory fuel. portlandpress.com

MCT2 has a higher affinity for substrates and is predominantly found in tissues where rapid uptake of lactate at low concentrations is important, such as in neurons, the proximal tubules of the kidney, and sperm tails. theadl.comportlandpress.com

MCT3 expression is uniquely restricted to the retinal pigment epithelium. theadl.comportlandpress.com

MCT4 has a lower affinity for lactate and is primarily expressed in highly glycolytic tissues that produce large amounts of lactate, such as white skeletal muscle fibers and astrocytes. theadl.comportlandpress.comnih.gov This isoform is well-suited for lactate export. bris.ac.uk

Here is a table summarizing the tissue distribution of MCT1-4:

| Isoform | Primary Tissue Distribution |

| MCT1 | Heart, Red Skeletal Muscle, Brain, Erythrocytes nih.govportlandpress.comnih.gov |

| MCT2 | Neurons, Kidney Proximal Tubules, Sperm Tails theadl.comportlandpress.com |

| MCT3 | Retinal Pigment Epithelium theadl.comportlandpress.com |

| MCT4 | White Skeletal Muscle, Astrocytes, White Blood Cells portlandpress.comnih.gov |

This table summarizes the primary tissue distribution of the monocarboxylate transporter isoforms MCT1-4, highlighting their localization in various parts of the body based on metabolic requirements.

Sodium-Coupled Monocarboxylate Transporters (SMCTs)

In addition to the proton-coupled MCTs, another family of transporters, the Sodium-Coupled Monocarboxylate Transporters (SMCTs), plays a role in lactate transport. nih.gov These transporters, which belong to the SLC5 gene family, utilize the sodium gradient to actively transport monocarboxylates into cells. nih.gov There are two main isoforms:

SMCT1 (SLC5A8): This is a high-affinity transporter for lactate, pyruvate, and ketone bodies. nih.gov It is expressed in the apical membrane of epithelial cells in the intestine and kidney, where it is involved in the absorption and reabsorption of these substrates. nih.gov SMCT1 is also found in neurons, suggesting a role in the uptake of energy substrates in the brain. nih.govnih.gov The transport process via SMCT1 is electrogenic, with a stoichiometry of 2 Na+ to 1 monocarboxylate. nih.gov

SMCT2 (SLC5A12): This is a low-affinity transporter for monocarboxylates. nih.gov It is also found in the apical membrane of the intestine and kidney. nih.gov In the brain and retina, its expression is restricted to astrocytes and Müller cells. nih.govarvojournals.org

Regulatory Mechanisms of Lactate Transporter Activity

The activity of lactate transporters is regulated at multiple levels to adapt to changing metabolic demands. bris.ac.uk

Transcriptional Regulation: The expression of MCTs can be altered by various physiological stimuli. For instance, chronic exercise has been shown to increase the expression of MCT1 in red skeletal muscle, which enhances the muscle's capacity to take up and oxidize lactate. nih.govbris.ac.uk Conversely, MCT4 expression is upregulated by hypoxia, which is a common feature of highly glycolytic tissues. bris.ac.uk

Post-Translational Regulation: There is evidence for translational regulation of MCT expression, where the rate of protein synthesis from mRNA is altered. nih.gov For example, despite an increase in MCT1 protein levels following chronic muscle stimulation, a significant increase in its mRNA was not observed, suggesting a post-transcriptional regulatory mechanism. nih.gov

Ancillary Proteins: The association with ancillary proteins like basigin and embigin is essential for the proper trafficking of MCT1-4 to the plasma membrane and for maintaining their transporter activity. researchgate.netbris.ac.uk

Substrate Concentration: The activity of lactate dehydrogenase, the enzyme that interconverts pyruvate and lactate, is regulated by the concentrations of its substrates. wikipedia.org High levels of pyruvate and NADH, which occur during intense exercise, drive the conversion of pyruvate to lactate, thereby increasing the substrate available for MCT-mediated transport. wikipedia.org

Lactate As a Signaling Molecule

Receptor-Mediated Lactate (B86563) Signaling

Lactate exerts many of its signaling effects through the activation of G-protein coupled receptors (GPCRs), most notably the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1). researchgate.netnih.govnih.gov

GPR81/HCAR1 is a class A GPCR that is activated by lactate, its endogenous ligand. researchgate.netnih.govphysiology.org The activation of this receptor is a key mechanism by which lactate transmits signals to the cell interior. nih.gov Studies have shown that lactate binds to GPR81 with an EC50 of 1.30 mM, a concentration that falls within the normal physiological range of lactate levels in the body. physiology.org This interaction is facilitated by specific amino acid residues within the receptor's transmembrane domains. physiology.org The expression of GPR81 has been identified in various tissues, including adipose tissue, brain, and immune cells, highlighting the broad reach of lactate signaling. researchgate.netbiorxiv.org

The activation of GPR81/HCAR1 by lactate primarily couples to the Gαi subunit of the G-protein complex. nih.govphysiology.org This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). researchgate.netnih.gov The reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream effectors, such as ERK1/2 and AKT. nih.govphysiology.org These signaling cascades can then influence a variety of cellular responses, including the inhibition of lipolysis, modulation of neuronal activity, and regulation of gene expression. nih.govnih.govphysiology.org Additionally, the Gβγ subunits released upon G-protein activation can also trigger their own signaling pathways, such as the activation of phospholipase C (PLC), adding another layer of complexity to lactate-mediated cellular responses. nih.gov

Modulation of Physiological and Pathophysiological Processes

Lactate's signaling capabilities have profound implications for both normal physiological functions and the progression of diseases. frontiersin.org Its immunomodulatory effects are particularly significant, influencing inflammatory responses and the behavior of various immune cells. nih.govnih.gov

Lactate is now understood to be a key regulator of the immune system, capable of both pro- and anti-inflammatory actions depending on the context. frontiersin.orgnih.gov It can influence the function of immune cells and the production of inflammatory mediators. nih.govnih.gov

Lactate plays a critical role in directing the polarization of macrophages, which are key cells in the inflammatory response. In some contexts, lactate can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. nih.govfrontiersin.org This shift is often associated with the resolution of inflammation and tissue repair. nih.gov For instance, in the tumor microenvironment, lactate can induce TAMs (tumor-associated macrophages) to adopt an M2-like immunosuppressive phenotype, which can promote tumor growth. frontiersin.org Conversely, other studies suggest that lactate can induce a pro-inflammatory M1 macrophage polarization, particularly in conditions like asthma. dovepress.com

In addition to its effects on macrophages, lactate also significantly impacts T-cell function. The addition of sodium lactate has been shown to increase the production of cytokines such as IFN-γ, IL-2, and TNF-α in activated T-cells. nih.gov This enhanced cytokine production is dependent on T-cell receptor (TCR) activation. nih.govoup.com Furthermore, lactate can influence T-cell migration and has been implicated in T-cell-mediated inflammation in chronic inflammatory diseases. frontiersin.org

Lactate directly influences the production of various cytokines, which are the signaling molecules of the immune system. nih.govnih.gov Long-term exposure to lactate has been shown to have predominantly anti-inflammatory effects, significantly modulating cytokine production by monocytes. nih.gov For example, lactate can inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from activated macrophages. nih.gov However, in other scenarios, such as in activated T-cells, lactate can enhance the production of pro-inflammatory cytokines like IFN-γ, IL-2, and TNF-α. nih.gov This dual role highlights the complex and context-dependent nature of lactate's influence on cytokine production.

Neuronal Metabolism and Brain Function

Lactate is a critical molecule in brain energy metabolism, functioning as both a primary energy substrate and a signaling molecule. nih.govresearchgate.net The brain's energy homeostasis relies on a continuous supply of metabolic fuels, and while glucose is a primary source, lactate plays a pivotal and dynamic role. nih.govfrontiersin.org

A key concept in understanding lactate's role is the Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis. mdpi.comwikipedia.org This model proposes a metabolic partnership between astrocytes and neurons. mdpi.com During periods of increased neuronal activity, glutamate (B1630785) released into the synapse is taken up by astrocytes. wikipedia.orgnih.gov This uptake stimulates glycolysis within the astrocytes, leading to the production of lactate from glucose or stored glycogen. nih.govwikipedia.org The lactate is then transported out of astrocytes via monocarboxylate transporters (MCTs), specifically MCT1 and MCT4, and taken up by neurons through MCT2. wikipedia.orgnih.gov Inside the neuron, lactate is converted back to pyruvate (B1213749), which then enters the tricarboxylic acid (TCA) cycle for efficient ATP production through oxidative phosphorylation. researchgate.netwikipedia.org This shuttle ensures that neurons receive a rapid supply of energy to meet the high demands of synaptic transmission and plasticity. researchgate.netnih.govnih.gov

Beyond its role as an energy source, lactate acts as a significant signaling molecule, or "lactormone," in the brain. mdpi.comnih.gov It can bind to the G-protein-coupled receptor HCAR1 (also known as GPR81), which is expressed on neurons. nih.govnih.gov Activation of HCAR1 by lactate can trigger various downstream signaling pathways that are involved in neuroprotection, angiogenesis (the formation of new blood vessels), and neurogenesis (the formation of new neurons). nih.govnih.gov For instance, HCAR1 activation can lead to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, which helps protect neurons from excitotoxicity. nih.gov Lactate also influences neuroplasticity—the brain's ability to reorganize itself by forming new neural connections—which is fundamental for learning and memory. nih.govnih.gov Studies have shown that lactate can promote the expression of plasticity-related genes and support the processes required for memory consolidation. nih.govnih.gov

The brain's utilization of glucose versus lactate is not static; it is dynamically regulated based on the brain's activity state and energy requirements. researchgate.net While at rest, the brain has low extracellular lactate levels, these can increase significantly during activities like physical exercise, with lactate from the periphery crossing the blood-brain barrier to be used as fuel. nih.govnih.gov

Table 1: Key Research Findings on Lactate in Neuronal Metabolism

| Finding | Description | Supporting Evidence |

|---|---|---|

| Astrocyte-Neuron Lactate Shuttle (ANLS) | Astrocytes produce lactate from glucose/glycogen in response to neuronal activity (glutamate uptake). This lactate is shuttled to neurons as an energy fuel. researchgate.netmdpi.comwikipedia.orgnih.gov | Observation of glutamate-induced glycolysis in astrocytes and lactate transport via MCTs between astrocytes and neurons. wikipedia.orgnih.gov |

| Lactate as a Preferred Energy Substrate | Under certain conditions, such as high activity or hypoxia, neurons may preferentially use lactate over glucose for energy production. nih.govnih.gov | In vitro studies show lactate can sustain neural activity in the absence of glucose and can rescue neurons from hypoxic conditions. nih.gov |

| HCAR1/GPR81 Receptor Signaling | Lactate binds to the HCAR1 receptor on neurons, initiating signaling cascades involved in neuroprotection, angiogenesis, and neurogenesis. nih.govnih.gov | Activation of HCAR1 by lactate leads to decreased cAMP levels and protects against excessive NMDAR activation. nih.gov |

| Role in Synaptic Plasticity and Memory | Lactate supports the metabolic demands of synaptic plasticity and is crucial for long-term memory formation. researchgate.netnih.govresearchgate.net | Inhibition of lactate transport impairs memory consolidation, and lactate promotes the expression of genes related to plasticity. nih.govresearchgate.net |

Regulation of Lipid Metabolism and Fatty Acid Oxidation

Lactate plays a multifaceted and regulatory role in lipid metabolism, influencing both the synthesis and breakdown of fatty acids. Its effects are mediated through various mechanisms, including receptor activation and alterations in the cellular redox state. frontiersin.orgresearchgate.net

One of the most well-characterized roles of lactate in lipid metabolism is the inhibition of lipolysis in adipocytes (fat cells). mdpi.comyoutube.com This action is primarily mediated by the G-protein-coupled receptor 81 (GPR81), which is highly expressed in adipose tissue and functions as a lactate sensor. mdpi.comyoutube.comyoutube.com When lactate binds to GPR81, it initiates a signaling cascade through a Gi-protein, which leads to the inhibition of adenylyl cyclase. mdpi.com This, in turn, decreases the intracellular levels of cyclic adenosine monophosphate (cAMP). mdpi.com Lower cAMP levels reduce the activity of Protein Kinase A (PKA), a key enzyme that normally activates hormone-sensitive lipase (B570770) (HSL) and other enzymes responsible for breaking down stored triglycerides into free fatty acids (FFAs) and glycerol. mdpi.comtymora-analytical.com By suppressing this pathway, lactate effectively reduces the release of FFAs from adipose tissue into the bloodstream. mdpi.comyoutube.com This mechanism is particularly relevant during conditions of high lactate, such as intense exercise. youtube.com

Conversely, lactate can also contribute to fatty acid production. frontiersin.org In certain cells, lactate can be converted to pyruvate and then to acetyl-CoA, a fundamental building block for the synthesis of fatty acids. frontiersin.org Furthermore, lactate can be converted to glycerol, which is also required for the esterification of fatty acids into triglycerides. frontiersin.org In the context of cancer, lactate secreted by cancer-associated fibroblasts has been shown to increase the expression of genes involved in lipid metabolism in prostate cancer cells, leading to intracellular lipid accumulation.

Table 2: Lactate's Influence on Lipid Metabolism Pathways

| Pathway | Effect of Lactate | Mechanism | Key Molecules Involved |

|---|---|---|---|

| Lipolysis in Adipocytes | Inhibition | Activation of GPR81 receptor, leading to decreased cAMP and PKA activity. mdpi.comyoutube.comyoutube.com | GPR81, cAMP, PKA, HSL |

| Fatty Acid Synthesis | Promotion | Provides precursors for synthesis (acetyl-CoA, glycerol) and can regulate gene expression. frontiersin.org | Acetyl-CoA, Glycerol |

| Fatty Acid Oxidation | Inhibition/Promotion | Can inhibit β-oxidation by increasing the NADH/NAD+ ratio. frontiersin.org Can promote oxidation by enhancing mitochondrial function and TCA cycle activity. | NADH/NAD+, TCA cycle enzymes |

Influence on Cell Proliferation and Differentiation

Lactate is increasingly recognized as a signaling molecule that can profoundly influence fundamental cellular processes such as proliferation and differentiation. Its role is particularly evident in the development of the nervous system and in the context of cancer biology.

In the developing brain, lactate levels are known to increase, suggesting a significant role in neuronal development. Recent research has uncovered that lactate is critical for the differentiation of neural stem cells into specialized neurons. This process is mediated, at least in part, through lactate's ability to regulate gene expression. One identified mechanism involves the protein NDRG3, which appears to mediate some of lactate's effects on gene regulation during neuronal differentiation. However, lactate also influences this process through NDRG3-independent pathways. Studies have identified specific transcription factors, such as TEAD1 and ELF4, that are controlled by lactate during neuronal differentiation, helping to modify and strengthen neuronal functions. In a similar vein, lactate has been shown to promote the survival of induced pluripotent stem cells (iPSCs) and encourage their differentiation toward a hepatocyte (liver cell) lineage, particularly in specific culture conditions that mimic metabolic stress.

In the realm of oncology, the high production of lactate by tumor cells, a phenomenon known as the "Warburg effect," is a hallmark of cancer metabolism. Far from being just a metabolic waste product, this lactate actively fuels cancer progression. It has been shown to promote the proliferation of tumor cells and is involved in carcinogenic signaling. In some cancers, lactate can regulate the dynamics between cancer stem cells (CSCs) and more differentiated cancer cells. For example, lactate can suppress the differentiation of CSCs and, conversely, induce the de-differentiation of other cancer cells back into a proliferative CSC state. This cellular plasticity is a major contributor to tumor growth, therapy resistance, and relapse. The mechanism for this can be epigenetic, where lactate increases histone acetylation, leading to the activation of oncogenes like MYC.

Table 3: Research on Lactate's Role in Cell Proliferation and Differentiation

| Area of Research | Key Finding | Mechanism | References |

|---|---|---|---|

| Neuronal Differentiation | Lactate promotes the differentiation of neural stem cells into specialized neurons. | Regulates gene expression through both NDRG3-dependent and -independent pathways, controlling transcription factors like TEAD1 and ELF4. | |

| Stem Cell Differentiation | Lactate supports the survival and differentiation of induced pluripotent stem cells (iPSCs) into hepatocytes. | Promotes survival in glucose-free media and upregulates hepatocyte marker genes. | |

| Cancer Cell Proliferation | Lactate fuels the proliferation of tumor cells. | Acts as a signaling molecule in carcinogenic pathways. | |

| Cancer Stem Cell Plasticity | Lactate regulates the balance between cancer stem cells (CSCs) and differentiated cancer cells, promoting a stem-like state. | Epigenetic regulation, such as increasing histone acetylation to activate oncogenes (e.g., MYC). |

Role in Intracellular Magnesium Ion Transport

Recent scientific discoveries have unveiled a novel signaling role for lactate within the cell, specifically in regulating the dynamics of magnesium ions (Mg2+). Magnesium is the most abundant divalent cation in cells and serves as an essential cofactor for a vast number of enzymes and for molecules like ATP and nucleic acids. The concentration of Mg2+ is tightly controlled and its movement between different cellular compartments is crucial for integrating metabolic signals.

Research has identified lactate as a key ligand that can trigger a rapid release of Mg2+ from the endoplasmic reticulum (ER), which acts as a primary intracellular store for this ion. This lactate-induced mobilization of Mg2+ from the ER facilitates its subsequent uptake into the mitochondria. This process appears to be a direct intracellular signaling event, rather than being mediated by extracellular lactate acting on surface receptors.

The transport of Mg2+ into the mitochondria is facilitated by a specific mitochondrial protein known as Mrs2. The lactate-mediated surge in cytosolic Mg2+ drives the uptake through this transporter, linking the cell's glycolytic state (as indicated by lactate levels) directly to mitochondrial function. This entire process is remarkably sensitive to temperature and is specifically stimulated by L-lactate.

This newly discovered function establishes a direct link between a major product of glycolysis and the regulation of mitochondrial bioenergetics through Mg2+ dynamics. By controlling mitochondrial Mg2+ levels, lactate can influence a wide array of mitochondrial processes that are dependent on this ion, including ATP production and the activity of numerous metabolic enzymes. These findings reveal that lactate acts as an intracellular messenger that mobilizes Mg2+, connecting the machinery of ion transport with major metabolic feedback circuits.

Table 4: Lactate-Mediated Intracellular Magnesium Dynamics

| Process | Description | Key Components | Significance |

|---|---|---|---|

| ER Mg2+ Release | Intracellular lactate acts as a ligand, triggering the release of stored Mg2+ from the endoplasmic reticulum into the cytosol. | L-lactate, Endoplasmic Reticulum (ER) | Mobilizes a key intracellular signaling ion in response to a metabolic signal. |

| Mitochondrial Mg2+ Uptake | The increase in cytosolic Mg2+ concentration drives the uptake of the ion into the mitochondria. | Mrs2 (mitochondrial transporter) | Links glycolytic activity directly to the regulation of mitochondrial function. |

| Metabolic Integration | This process connects the cell's glycolytic state (via lactate) with mitochondrial bioenergetics through the control of mitochondrial Mg2+ levels. | Lactate, Mg2+, Mitochondria | Reveals a novel signaling role for lactate in coordinating cellular energy metabolism. |

Exosome-Mediated Lactate Communication

In addition to direct transport across cell membranes via monocarboxylate transporters (MCTs), an emerging area of research indicates that lactate can influence intercellular communication through extracellular vesicles (EVs), particularly exosomes. nih.govnih.gov Exosomes are small, membrane-bound vesicles (typically 30-150 nm in diameter) secreted by most cell types. nih.govnih.gov They act as natural carriers, transporting a cargo of proteins, lipids, and nucleic acids between cells, thereby mediating a form of intercellular signaling. nih.gov

While exosomes are not typically viewed as a primary "shuttle" for transporting lactate as a fuel source in the same way as the ANLS, lactate can significantly modulate exosome-related communication. nih.govwikipedia.org Research shows that lactate in the cellular microenvironment can directly influence the biogenesis and release of exosomes from donor cells. nih.gov For example, in the tumor microenvironment, high levels of lactate have been shown to promote the release of small EVs (sEVs), including exosomes, from tumor cells. nih.gov

This lactate-induced release of exosomes can have profound effects on recipient cells. The cargo within these exosomes, which can be altered by the metabolic state of the donor cell, is delivered to a target cell, where it can reprogram its function. nih.gov In cancer, lactate can stimulate tumor cells to release exosomes that carry molecules promoting tumor progression, angiogenesis, and immune suppression. nih.gov The mechanism can involve lactate activating its receptor, GPR81, on the tumor cell, which triggers a signaling cascade that ultimately enhances exosome secretion. nih.gov Furthermore, lactate has been shown to mediate the secretion of specific proteins, such as High Mobility Group Box 1 (HMGB1), within macrophage-derived exosomes, which can then influence inflammatory responses. researchgate.net

Therefore, lactate can act as a signaling molecule that orchestrates a secondary layer of communication via exosomes. By controlling what signals are packaged into and released from exosomes, lactate can influence the physiology and pathology of distant cells and tissues, contributing to processes like metabolic reprogramming and immune regulation. nih.govfrontiersin.org

Table 5: Lactate's Role in Exosome Signaling

| Aspect of Communication | Role of Lactate | Example Mechanism | Pathophysiological Relevance |

|---|---|---|---|

| Exosome Release | Promotes the secretion of exosomes from donor cells. nih.gov | In tumor cells, lactate activates the GPR81 receptor, leading to a signaling cascade (involving cAMP, PKA, HIF-1α) that increases exosome release. nih.gov | Increased release of tumor-derived exosomes can promote metastasis and alter the tumor microenvironment. nih.gov |

| Exosomal Cargo | Influences the specific molecules (e.g., proteins) packaged into exosomes. researchgate.net | Lactate can mediate the loading of inflammatory proteins like HMGB1 into macrophage-derived exosomes. researchgate.net | Can propagate inflammatory signals in conditions like sepsis. researchgate.net |

| Intercellular Signaling | Modulates cell-to-cell communication by controlling the release and content of signaling vesicles. nih.govnih.gov | Exosomes released under the influence of lactate carry bioactive molecules that can reprogram recipient cells. nih.govfrontiersin.org | Contributes to tumor progression, immune evasion, and metabolic crosstalk between different cell types. nih.gov |

Epigenetic Regulation by Lactate

Histone Lactylation: A Novel Post-Translational Modification

Histone lactylation is a recently discovered post-translational modification (PTM) where a lactyl group is added to the ε-amino group of lysine (B10760008) residues on histone proteins. nih.govnih.govfrontiersin.orgexlibrisgroup.com This modification directly links cellular metabolic status, particularly the levels of lactate (B86563), to the regulation of gene expression. nih.govnih.govexlibrisgroup.com The discovery of histone lysine lactylation (Kla) has unveiled a new layer of complexity in the epigenetic code, demonstrating how metabolites can act as direct regulators of chromatin structure and function. frontiersin.orgdp.tech

Molecular Mechanism of Lysine Lactylation

The process of histone lactylation is enzymatically regulated, involving "writer" and "eraser" proteins that add and remove the lactyl group, respectively. nih.govnih.govepigentek.comabcam.com The primary donor for the lactyl group is lactyl-CoA, which is synthesized from lactate. researchgate.net

The key "writer" enzyme responsible for catalyzing the transfer of the lactyl group from lactyl-CoA to histone lysine residues is the histone acetyltransferase p300 (EP300). frontiersin.orgnih.govresearchgate.net Studies have shown that overexpression of p300 increases histone lactylation, while its knockdown leads to a decrease. frontiersin.orgnih.gov Other potential writers that have been identified include GNAT13, HBO1, YiaC, TIP60, NBS1, AARS1, and KAT2A. nih.gov

Conversely, the removal of this modification is carried out by "eraser" enzymes. Several histone deacetylases (HDACs) and Sirtuins (SIRTs) have been identified as having delactylase activity. Specifically, class I HDACs (HDAC1, HDAC2, and HDAC3) and class III SIRTs (SIRT1, SIRT2, and SIRT3) have been shown to remove lysine lactylation. frontiersin.orgnih.gov This dynamic addition and removal of lactyl groups allow for a responsive and reversible regulatory mechanism. nih.govnih.govepigentek.comabcam.com

Impact on Chromatin Structure and Gene Expression

Histone lactylation directly influences chromatin structure and gene expression. nih.govresearchgate.netfrontiersin.org Similar to the well-studied histone acetylation, the addition of a negatively charged lactyl group to a positively charged lysine residue is thought to neutralize the charge, thereby weakening the electrostatic interactions between the histone tail and the negatively charged DNA backbone. This leads to a more open and accessible chromatin conformation, facilitating the binding of transcription factors and the transcriptional machinery to DNA. nih.gov

Research has demonstrated that histone lactylation, particularly at specific sites such as H3K18la, is associated with active gene transcription. nih.govnih.govresearchgate.net For instance, in macrophages, an increase in histone lactylation during M1 polarization leads to the expression of M2-like homeostatic genes, suggesting a role in resolving inflammation. nih.govaacrjournals.org In pancreatic ductal adenocarcinoma, elevated H3K18la levels are associated with the activation of mitotic checkpoint regulators, promoting oncogenesis. nih.govnih.govresearchgate.net

The following table summarizes key research findings on the impact of histone lactylation on gene expression:

| Histone Site | Cell/Tissue Type | Biological Context | Genes Regulated | Functional Outcome |

| H3K18la | Macrophages | M1 Polarization | Arg1 and other M2-like genes | Resolution of inflammation nih.govaacrjournals.org |

| H3K18la | Pancreatic Ductal Adenocarcinoma | Cancer | TTK, BUB1B | Promotes oncogenesis nih.govnih.govresearchgate.net |

| H3K18la | Neural Crest Cells | Embryonic Development | Neural crest-associated genes | Drives cell migration and epithelial-mesenchymal transition epigenie.com |

| H3K18la | Th17 Cells | Immune Response | Foxp3 | Reprogramming to regulatory T cell-like phenotype embopress.org |

| H4K12la | Ocular Melanoma | Cancer | Per1, Tp53 | Tumor suppression researchgate.net |

Lactate-Driven Epigenetic Rewiring in Cellular Identity and Development

Lactate-mediated histone lactylation plays a crucial role in shaping cellular identity and guiding developmental processes by directly linking metabolic state to the gene regulatory networks that define a cell's function and fate. epigenie.com

During embryonic development, metabolic reprogramming in highly glycolytic neural crest cells leads to increased lactate production and subsequent histone lactylation. epigenie.com This epigenetic modification enhances chromatin accessibility at enhancers of neural crest-specific genes, activating a gene regulatory network essential for processes like the epithelial-mesenchymal transition and cell migration. epigenie.com The transcription factors SOX9 and YAP/TEAD are key in directing this neural crest-specific histone lactylation. epigenie.com

In the context of cellular identity, histone lactylation is instrumental in macrophage polarization. During the late phase of M1 macrophage activation, an increase in lactate and subsequent histone lactylation promotes the expression of genes associated with an M2-like, anti-inflammatory phenotype, contributing to the resolution of inflammation and tissue repair. nih.govaacrjournals.orgresearchgate.net

Furthermore, lactate has been shown to control the stemness and plasticity of cancer cells. In intestinal tumor organoids, lactate suppresses the differentiation of cancer stem cells (CSCs) and can induce the dedifferentiation of more differentiated cancer cells back into a CSC state. nih.govresearchgate.netumcutrecht.nl This is achieved, in part, through epigenetic mechanisms that maintain the CSC phenotype. nih.govresearchgate.net

Crosstalk between Lactate Metabolism and Epigenetic Landscape

A dynamic and bidirectional relationship exists between lactate metabolism and the epigenetic landscape, where each influences the other to fine-tune cellular responses. frontiersin.orgnih.govnih.govresearchgate.net Enhanced glycolysis, a hallmark of many cancer cells and activated immune cells, leads to an accumulation of intracellular lactate. frontiersin.orgyoutube.com This elevated lactate serves as a substrate for histone lactylation, directly linking the metabolic state of the cell to its epigenetic profile and subsequent gene expression patterns. exlibrisgroup.comfrontiersin.org

This metabolic-epigenetic coupling creates feedback loops that can reinforce cellular phenotypes. For example, in pancreatic ductal adenocarcinoma, a positive feedback loop has been identified where glycolysis-driven H3K18la activates the transcription of the mitotic checkpoint kinases TTK and BUB1B. nih.govnih.govresearchgate.net These kinases, in turn, can enhance the expression of p300, the "writer" of lactylation, and phosphorylate and activate lactate dehydrogenase A (LDHA), the enzyme that produces lactate, thereby further amplifying the glycolytic and lactylating state of the cancer cells. nih.govnih.govresearchgate.net

Conversely, epigenetic modifications can also regulate the expression of metabolic genes. For instance, histone lactylation has been observed in the promoter regions of glycolytic genes, suggesting that lactate can, through epigenetic mechanisms, influence its own production pathway. nih.gov This intricate crosstalk ensures that the cell's transcriptional program is tightly coupled to its metabolic activity, allowing for rapid adaptation to changing environmental cues.

Lactate's Influence on Histone Acetylation

Beyond its direct role in histone lactylation, lactate can also influence another critical epigenetic modification: histone acetylation. nih.govumcutrecht.nlresearchgate.net One of the primary mechanisms by which lactate impacts histone acetylation is through the inhibition of histone deacetylases (HDACs). researchgate.netnih.goved.ac.uknih.govresearchgate.net

This interplay between lactate, lactylation, and acetylation can have complex functional consequences. For instance, in some contexts, there appears to be a competitive relationship between histone lactylation and acetylation at the same lysine residues. creative-proteomics.com The balance between these two modifications, dictated by the intracellular concentrations of lactate and acetyl-CoA, can fine-tune the transcriptional output. creative-proteomics.comresearchgate.net In cancer stem cells, lactate has been shown to increase histone acetylation to epigenetically activate the oncogene MYC, a process dependent on the bromodomain-containing protein 4 (BRD4), a "reader" of histone acetylation. nih.govumcutrecht.nl This highlights how lactate can leverage different epigenetic pathways to drive cellular processes.

Lactate in Disease Mechanisms

Carcinogenesis and the Tumor Microenvironment

Lactate (B86563), once considered a mere byproduct of cellular metabolism, is now recognized as a critical signaling molecule in the progression of cancer. nih.gov Its accumulation within the tumor microenvironment (TME) orchestrates a complex interplay of events that fuel tumor growth, suppress the immune system, and facilitate metastasis.

Aberrant Lactate Metabolism in Cancer (Warburg Effect)

A hallmark of many cancer cells is a phenomenon known as the Warburg effect, first observed by Otto Warburg in the 1920s. nih.govoup.comfrontiersin.orgwikipedia.org This metabolic reprogramming involves a significant increase in glucose uptake and the subsequent fermentation of glucose into lactate, even in the presence of sufficient oxygen (aerobic glycolysis). wikipedia.orgfrontiersin.orgresearchgate.net While normal cells primarily rely on oxidative phosphorylation for energy production in the presence of oxygen, cancer cells favor this less efficient, yet rapid, method of ATP generation. wikipedia.org This heightened glycolytic rate leads to the production of large quantities of lactate, which is then exported out of the cancer cells, resulting in acidification of the TME to a pH range of 6.0 to 6.9. nih.govfrontiersin.org This acidic environment is a key feature of the TME and contributes to various aspects of cancer progression. nih.govfrontiersin.org

Several factors contribute to the establishment of the Warburg effect in cancer cells. The oncogene c-Myc and hypoxia-inducible factor 1 (HIF-1) are known to regulate the expression of lactate dehydrogenase A (LDHA), the enzyme responsible for converting pyruvate (B1213749) to lactate. nih.gov Post-translational modifications, such as the phosphorylation of tyrosine-10 on LDHA, can further enhance its activity, contributing to tumor metastasis. nih.gov

Lactate-Mediated Immune Evasion and Suppression in Tumors

The lactate-rich and acidic TME plays a pivotal role in helping tumors evade the host's immune system. nih.govfrontiersin.orgfrontiersin.org High concentrations of lactate can directly suppress the function of various immune effector cells. dntb.gov.uafrontiersin.org For instance, lactate can inhibit the proliferation, activation, migration, and cytokine production of dendritic cells (DCs), which are crucial for initiating anti-tumor immune responses. researchgate.net This, in turn, leads to reduced activation and cytokine production by cytotoxic T cells. researchgate.net

Furthermore, lactate can directly impair the activity of natural killer (NK) cells and even promote their apoptosis (programmed cell death). researchgate.net It also influences the polarization of macrophages, suppressing the anti-tumor M1 phenotype while promoting the pro-tumor M2 phenotype. researchgate.net The acidic environment created by lactate also favors the function of myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of anti-tumor immunity. researchgate.netnih.gov

Lactate can also exert its immunosuppressive effects through its receptor, GPR81, which is expressed on both cancer and immune cells. nih.govfrontiersin.org Activation of GPR81 on lung cancer cells, for example, has been shown to upregulate the expression of PD-L1, a key immune checkpoint protein that blocks anti-tumor immune responses. nih.gov Similarly, lactate can activate GPR81 on dendritic cells, preventing them from presenting tumor-specific antigens to other immune cells. frontiersin.org

Role in Tumor Cell Growth, Proliferation, and Metastasis

Beyond its role in immune evasion, lactate actively promotes the growth, proliferation, and spread of tumor cells. nih.govresearchgate.net The acidic TME created by lactate secretion can degrade the extracellular matrix, which facilitates tumor cell invasion and metastasis. researchgate.net Lactate itself can increase the motility and random migration of various cancer cell lines in a concentration-dependent manner. nih.gov

Lactate also stimulates angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. frontiersin.orgexplorationpub.com It can trigger pro-angiogenic pathways through the lactate transporter MCT4 (for export from tumor cells) and MCT1 (for import into endothelial cells). explorationpub.com In a non-hypoxia-inducible factor (HIF)-dependent pathway, lactate taken up by endothelial cells via MCT1 can activate the NF-κB/IL-8 signaling pathway, promoting angiogenesis. nih.gov

Furthermore, lactate can induce the epithelial-mesenchymal transition (EMT), a process where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. explorationpub.com Increased lactate secretion in oral squamous cell carcinoma and lung cancer cells has been shown to stimulate cell proliferation and migration and induce EMT. explorationpub.com

Epigenetic Modifications by Lactate in Cancer Progression

Recent research has unveiled a novel role for lactate in regulating gene expression through epigenetic modifications, specifically through a process called lactylation. frontiersin.orgnih.gov This post-translational modification involves the addition of a lactyl group from lactate to histone proteins, which can alter chromatin structure and influence gene transcription. nih.gov

In the context of cancer, histone lactylation has been shown to activate oncogenic pathways and suppress tumor-suppressive mechanisms. frontiersin.org For example, in tumor cells, elevated glycolysis drives the lactylation of histone H3 at lysine (B10760008) 18 (H3K18la), which can activate the expression of oncogenes like ccl2/7, thereby promoting metastasis. frontiersin.org Lactate can also regulate the expression of the oncogene MYC through histone acetylation, a process dependent on the bromodomain-containing protein 4 (BRD4). nih.gov

Lactate-derived lactylation is not limited to histone proteins. It can also modify other proteins involved in crucial cellular processes. For instance, lactylation of the MRE11 protein, a key component of the homologous recombination (HR) DNA repair pathway, enhances its recruitment to sites of DNA damage, thereby promoting DNA repair and contributing to genome stability in cancer cells. frontiersin.org This epigenetic remodeling by lactate provides a direct link between metabolic reprogramming and the altered gene expression programs that drive cancer progression. frontiersin.orgnih.gov

Lactate Dynamics in Liver Pathophysiology

The liver plays a central role in lactate metabolism, primarily through the Cori cycle, where it takes up lactate from the bloodstream and converts it back to glucose (gluconeogenesis). wikipedia.org Therefore, alterations in lactate metabolism are closely linked to the pathophysiology of various liver diseases.

Altered Lactate Metabolism in Liver Fibrosis and Non-Alcoholic Fatty Liver Disease (NAFLD)

In the context of liver disease, impaired liver function can lead to decreased lactate clearance and subsequent accumulation. nih.gov This accumulation can, in turn, exacerbate the underlying liver condition.

Non-Alcoholic Fatty Liver Disease (NAFLD) is characterized by the accumulation of fat in the liver (hepatic steatosis) and is often associated with metabolic syndrome. nih.govyoutube.com In NAFLD, there is an increase in glycolysis and consequently, elevated lactate levels. nih.govfrontiersin.org This excess lactate can contribute to lipid accumulation by enhancing the activity of sterol regulatory element-binding protein 1 (SREBP1) and inhibiting AMP-activated protein kinase (AMPK). nih.govfrontiersin.org The lactate receptor GPR81 and the lactate transporter MCT1 also play significant roles in the progression of NAFLD. nih.govfrontiersin.org As NAFLD progresses to the more severe form, non-alcoholic steatohepatitis (NASH), blood and liver lactate levels continue to rise. nih.gov

Liver fibrosis is a wound-healing response to chronic liver injury that can lead to cirrhosis. During liver fibrosis, hepatic stellate cells (HSCs) become activated, a key event in the fibrotic process. Increased lactate levels and enhanced glycolysis promote the activation of HSCs, thereby exacerbating liver fibrosis. frontiersin.org The classical Wnt/β-catenin signaling pathway can promote glycolysis in HSCs by upregulating LDHA and HIF-1α. frontiersin.org Furthermore, lactate, through its receptor GPR81, enhances the glycolytic activity of HSCs, further contributing to fibrosis. frontiersin.org Increased expression of the lactate transporter MCT1 has also been shown to promote the formation of liver fibrosis in mouse models of NASH. nih.gov

Role in Acute Liver Failure (ALF) and Hepatocellular Carcinoma (HCC)

Lactate metabolism is significantly altered in the context of liver disease, particularly in Acute Liver Failure (ALF) and Hepatocellular Carcinoma (HCC). The liver is the primary organ responsible for lactate clearance from the blood, primarily through gluconeogenesis. In ALF, this crucial function is impaired, leading to a decreased ability to clear lactate. youtube.comnih.gov This results in elevated blood lactate levels, a condition known as hyperlactatemia or lactic acidosis, which is a key clinical manifestation of liver failure. youtube.com The compromised lactate clearance is a direct consequence of the failing liver's reduced metabolic capacity. nih.gov

In cases of ALF secondary to malignancy, such as infiltration by diffuse large B-cell lymphoma, severe lactic acidosis can be a prominent and life-threatening feature. nih.gov This occurs due to a combination of factors: the liver's inability to process lactate and the overproduction of lactate by cancer cells through aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov Even in the absence of clear imaging evidence of liver infiltration, a combination of lactic acidosis, coagulopathy, and hypoglycemia should raise suspicion of secondary hepatic involvement leading to ALF. nih.gov

Hepatocellular Carcinoma (HCC), a primary liver cancer, also demonstrates a distinct metabolic profile involving lactate. Like many cancers, HCC is associated with increased expression of lactate-related enzymes. nih.gov This metabolic shift contributes to the tumor's growth and progression. While not a direct cause of ALF in all cases, the underlying liver dysfunction in patients with HCC, often cirrhosis, predisposes them to metabolic derangements, including impaired lactate handling. Postoperative ALF is a serious complication following surgical resection of HCC, and while lactate itself is not a predictive biomarker in the provided research, factors indicating poor liver function are critical risks. nih.gov

Systemic Metabolic Dysregulation

Lactate is a critical metabolite that plays a central role in various physiological and pathological processes. Beyond its localized effects, dysregulation of lactate metabolism can have systemic consequences, contributing to the pathophysiology of several critical illnesses. Elevated lactate levels are often a sign of systemic metabolic stress and tissue hypoperfusion, serving as a key biomarker in conditions ranging from sepsis to ischemic events.

Lactate in Sepsis and Critical Illness

Lactate is a crucial biomarker in the evaluation and management of sepsis and other critical illnesses. safetyandquality.gov.auyoutube.com Elevated lactate levels in these patients are associated with increased morbidity and mortality. safetyandquality.gov.au It is considered a non-specific marker of illness severity, reflecting a state of actual or emerging critical illness. safetyandquality.gov.au

Historically, elevated lactate in sepsis was thought to result exclusively from anaerobic metabolism due to widespread tissue hypoperfusion. emcrit.org However, it is now understood that lactate production in sepsis is more complex. It is largely driven by endogenous epinephrine (B1671497) stimulating aerobic glycolysis via beta-2 adrenergic receptors, particularly in skeletal muscle. emcrit.org This process generates more pyruvate than the cell's mitochondria can process, with the excess being converted to lactate even in the presence of adequate oxygen. emcrit.org Furthermore, impaired lactate clearance by the liver and kidneys, which are often dysfunctional in septic shock, contributes to hyperlactatemia. nih.gov

The clinical utility of measuring blood lactate is well-established. It helps identify patients in the early stages of deterioration, who may have deceptively reassuring vital signs but are in a catecholamine-dependent shock state. safetyandquality.gov.auemcrit.org The Surviving Sepsis Campaign guidelines emphasize the importance of early lactate measurement to stratify disease severity and guide resuscitation. youtube.com

Table 1: Clinical Implications of Lactate Levels in Sepsis

| Lactate Level (mmol/L) | Clinical Implication | Associated Mortality Rate (Approximate) | Recommended Action |

|---|---|---|---|

| 0 - 2.0 | Normal/Mildly Elevated | ~15% youtube.com | Monitor patient, interpret in clinical context. safetyandquality.gov.au |

| 2.0 - 3.9 | Moderately Elevated | ~25% youtube.com | Suggests tissue hypoperfusion; requires careful monitoring and potential escalation of care. safetyandquality.gov.auyoutube.com |

This table provides an interactive summary of lactate levels and their significance in septic patients.

It is important to note that a lactate level below 2.0 mmol/L does not exclude sepsis, and lactate levels must be interpreted within the broader clinical picture. safetyandquality.gov.au

Contribution to Ischemic Stroke and Myocardial Infarction

In the context of ischemic events such as stroke and myocardial infarction (MI), lactate plays a multifaceted role. During cerebral ischemia, lactate concentrations in the brain increase significantly. nih.gov It can serve as an alternative energy source for neurons, helping to improve the energy supply to the ischemic area. nih.gov Beyond its role in energy metabolism, lactate also acts as a signaling molecule, potentially influencing neuroprotection, angiogenesis (the formation of new blood vessels), and anti-inflammatory processes after a stroke. nih.gov

In acute myocardial infarction (AMI), elevated blood lactate is a significant prognostic marker. nih.gov High admission lactate levels are associated with increased 30-day mortality and are predictors of shock in AMI patients. nih.gov Specifically, an admission lactate concentration greater than 1.8 mmol/L has been linked to poor outcomes, with mortality increasing sharply when levels exceed 4.0 mmol/L. nih.gov The rise in lactate during an MI can be attributed to several factors, including decreased cardiac output causing tissue hypoperfusion and reduced lactate clearance by organs like the liver and kidneys. karger.com Research also indicates a positive association between blood lactate levels and carotid atherosclerosis, independent of other cardiovascular risk factors. nih.gov

Implications in Acute Kidney Injury

Lactate metabolism is intrinsically linked to kidney function. The kidneys are a major site of lactate clearance, second only to the liver, and utilize lactate as a primary substrate for renal gluconeogenesis under normal physiological conditions. nih.govnih.gov

In Acute Kidney Injury (AKI), this metabolic balance is significantly disturbed. nih.gov Altered glycolysis and gluconeogenesis within the injured kidneys impair their ability to clear lactate, contributing to elevated systemic levels. nih.govnih.gov Consequently, elevated serum lactate has emerged as a reliable predictor for both the development and prognosis of AKI. spandidos-publications.com Studies have shown that serum lactate levels upon ICU admission are independently associated with the occurrence of AKI in critically ill septic patients. tandfonline.com For instance, one study identified that serum lactate concentrations of ≥2.75 mmol/l were linked to a 1.772-fold increased risk for sepsis-associated AKI. spandidos-publications.com